molecular formula C11H10FN3O2 B13631600 2-(5-Amino-3-(4-fluorophenyl)-1h-pyrazol-1-yl)acetic acid

2-(5-Amino-3-(4-fluorophenyl)-1h-pyrazol-1-yl)acetic acid

Cat. No.: B13631600
M. Wt: 235.21 g/mol
InChI Key: IPWGAGXQWZIYAU-UHFFFAOYSA-N
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Description

2-(5-Amino-3-(4-fluorophenyl)-1h-pyrazol-1-yl)acetic acid is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with an amino group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-3-(4-fluorophenyl)-1h-pyrazol-1-yl)acetic acid typically involves the reaction of 5-amino-3-(4-fluorophenyl)-1H-pyrazole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the pyrazole attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-3-(4-fluorophenyl)-1h-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The fluorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Phenyl derivatives.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

2-(5-Amino-3-(4-fluorophenyl)-1h-pyrazol-1-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: It is investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: The compound can be used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(5-Amino-3-(4-fluorophenyl)-1h-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The fluorophenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-3-(4-fluorophenyl)-1H-pyrazole: Lacks the acetic acid moiety.

    2-(5-Amino-3-phenyl-1H-pyrazol-1-yl)acetic acid: Lacks the fluorine atom on the phenyl ring.

Uniqueness

2-(5-Amino-3-(4-fluorophenyl)-1h-pyrazol-1-yl)acetic acid is unique due to the presence of both the fluorophenyl group and the acetic acid moiety. This combination enhances its chemical reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C11H10FN3O2

Molecular Weight

235.21 g/mol

IUPAC Name

2-[5-amino-3-(4-fluorophenyl)pyrazol-1-yl]acetic acid

InChI

InChI=1S/C11H10FN3O2/c12-8-3-1-7(2-4-8)9-5-10(13)15(14-9)6-11(16)17/h1-5H,6,13H2,(H,16,17)

InChI Key

IPWGAGXQWZIYAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=C2)N)CC(=O)O)F

Origin of Product

United States

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